molecular formula C8H10N2O3 B1521712 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 1152530-78-3

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1521712
M. Wt: 182.18 g/mol
InChI Key: VXWRSHYTVBKHFX-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that is made up of a cyclopropyl ring, an oxadiazole ring, and a carboxylic acid group. It has a molecular weight of 182.18 .


Synthesis Analysis

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid involves several steps. The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid consists of a cyclopropyl ring, an oxadiazole ring, and a carboxylic acid group. The InChI code for this compound is 1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid has a molecular weight of 182.18 . It is an oil at room temperature . More research is needed to understand the full physical and chemical properties of this compound.

Scientific Research Applications

Safety and Dosimetry Evaluation

A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), a receptor of clinical interest due to its role in multiple sclerosis and other conditions. This compound, related to "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid" in its application for medical imaging and therapeutic monitoring, showed no adverse events in human participants, supporting its safety for clinical populations. Brain uptake of the radiotracer correlated well with regional S1PR1 RNA expression, indicating its potential for evaluating inflammation in human diseases (Brier et al., 2022).

Environmental Exposure and Health Effects

Research on organophosphorus and pyrethroid pesticides revealed widespread exposure in children from South Australia, emphasizing the need for public health policies on the regulation and use of these chemicals. Although not directly related to "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid," this study underlines the importance of understanding environmental exposures to chemical compounds and their potential health implications (Babina et al., 2012).

Bioavailability and Metabolism

A study on cyclopropane fatty acids (CFAs) in human adipose tissue and serum provided insights into the metabolism of compounds containing cyclopropane rings, similar in structural interest to the cyclopropyl group in "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid." This research highlighted the presence and storage of CFAs in humans, suggesting potential physiological activities of cyclopropane-containing compounds in human health (Śledziński et al., 2013).

Human Studies on Pharmacokinetics

Initial human studies with a compound structurally related to "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid" explored the pharmacokinetics and specific binding of an iodine-123 labelled ligand in the human brain. This research supports the development of specific and promising ligands for imaging benzodiazepine receptor sites, demonstrating the potential for compounds with the cyclopropyl-oxadiazol moiety in neurological applications (Kuikka et al., 1996).

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWRSHYTVBKHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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